2-(2,2-difluoro-1-methylcyclopropyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-difluoro-1-methylcyclopropyl)-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-difluoro-1-methylcyclopropyl)-2-methylpropanoic acid typically involves the cyclopropanation of suitable precursors followed by fluorination and subsequent functional group transformations. One common method involves the reaction of 2,2-difluoro-1-methylcyclopropane-1-carboxylic acid with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-difluoro-1-methylcyclopropyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2,2-difluoro-1-methylcyclopropyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-difluoro-1-methylcyclopropyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-1-methylcyclopropyl)methanol
- 2,2-difluoro-1-methylcyclopropane-1-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(2,2-difluoro-1-methylcyclopropyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and functional groups.
Properties
CAS No. |
2742656-35-3 |
---|---|
Molecular Formula |
C8H12F2O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.